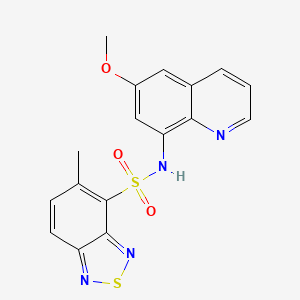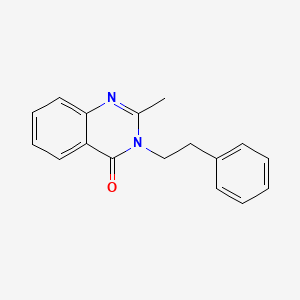
2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine is a complex organic compound that features a quinoxaline moiety, a phenyl group, and a methylated amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline moiety, which can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The resulting quinoxaline is then subjected to alkylation reactions to introduce the phenyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can be used to modify the quinoxaline ring or the phenyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases are typically employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets. The quinoxaline moiety can interact with DNA and proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A simpler compound with similar biological activities.
Phenylpropanamines: Compounds with similar structural features but different biological properties.
Uniqueness
2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine is unique due to its combination of a quinoxaline moiety with a phenyl and methylated amine group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
923600-04-8 |
|---|---|
Molekularformel |
C19H21N3 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C19H21N3/c1-19(2,15-8-4-3-5-9-15)14-20-12-16-13-21-17-10-6-7-11-18(17)22-16/h3-11,13,20H,12,14H2,1-2H3 |
InChI-Schlüssel |
SHYGJSYYOPGWPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNCC1=NC2=CC=CC=C2N=C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14169777.png)
![3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14169786.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide](/img/structure/B14169790.png)
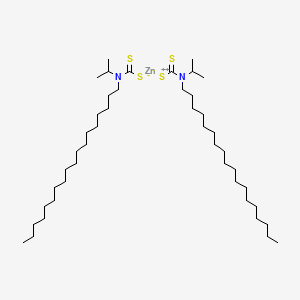
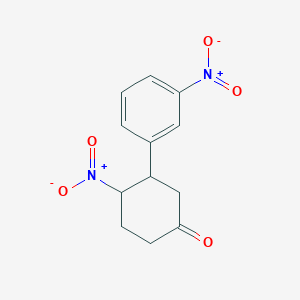
![[(2-Chloroethyl)sulfanyl]acetyl chloride](/img/structure/B14169815.png)
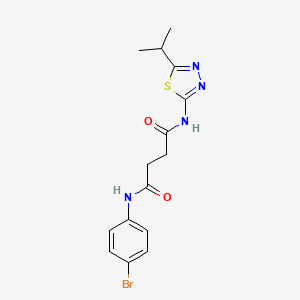
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14169824.png)

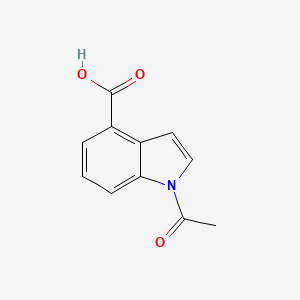
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
